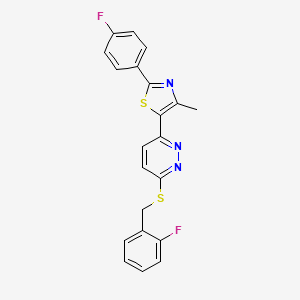
5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole is a useful research compound. Its molecular formula is C21H15F2N3S2 and its molecular weight is 411.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications, drawing on various research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring, a pyridazine moiety, and a fluorobenzyl group. The synthesis typically involves multi-step reactions that introduce these functional groups. The general approach includes:
- Formation of the Thiazole Ring : This involves cyclization reactions that integrate sulfur and nitrogen atoms.
- Pyridazine Synthesis : The incorporation of the pyridazine moiety is achieved through nucleophilic substitution reactions.
- Fluorobenzyl Group Introduction : This step often utilizes electrophilic aromatic substitution to attach the fluorobenzyl group.
The molecular formula for this compound is C16H14F2N3S with a molecular weight of approximately 345.4 g/mol .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies have shown effectiveness against:
- Staphylococcus aureus
- Bacillus subtilis
- Escherichia coli
- Pseudomonas aeruginosa
The compound demonstrates varying degrees of antibacterial efficacy, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
The compound's ability to interact with biological macromolecules like DNA positions it as a candidate for anticancer therapies. Its mechanism may involve the inhibition of specific enzymes related to cell proliferation, which is crucial in cancer treatment.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with several molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cell growth and proliferation.
- Binding to Specific Receptors : It may modulate receptor activity involved in various signaling pathways.
These interactions lead to a cascade of biochemical events resulting in observed biological effects such as antimicrobial and anticancer activities .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups enhances the biological activity of thiazole derivatives. For instance, modifications at specific positions on the thiazole ring can significantly affect antimicrobial potency and selectivity against cancer cell lines .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated that compounds with similar thiazole scaffolds exhibited MIC values ranging from 1.95–15.62 μg/mL against various bacterial strains .
- Anticancer Potential : In vitro assays showed that derivatives containing thiazole rings displayed significant cytotoxicity against cancer cell lines, with IC50 values comparable to established chemotherapeutics.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3S2/c1-13-20(28-21(24-13)14-6-8-16(22)9-7-14)18-10-11-19(26-25-18)27-12-15-4-2-3-5-17(15)23/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEMRRPESXNDQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














